
FAM tetrazine, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of FAM tetrazine, 6-isomer involves the conjugation of fluorescein with a tetrazine moiety. The reaction typically employs inverse electron demand Diels-Alder reaction conditions, where the tetrazine moiety reacts with trans-cycloalkenes or other strained olefins. The reaction is conducted under mild conditions, often at room temperature, and does not require the presence of a catalyst .
Industrial production methods for this compound are not extensively documented, but the compound is commercially available from various suppliers. The production process likely involves standard organic synthesis techniques, followed by purification steps such as high-performance liquid chromatography to ensure high purity .
Analyse Des Réactions Chimiques
FAM tetrazine, 6-isomer primarily undergoes the inverse electron demand Diels-Alder reaction. This reaction involves the tetrazine moiety reacting with trans-cycloalkenes or other strained olefins to form a stable adduct. The reaction is highly specific and rapid, making it suitable for applications in bioorthogonal chemistry .
Common reagents used in these reactions include trans-cyclooctene and other strained olefins. The reaction conditions are typically mild, often conducted at room temperature without the need for a catalyst. The major product formed from these reactions is a stable adduct between the tetrazine moiety and the strained olefin .
Applications De Recherche Scientifique
FAM tetrazine, 6-isomer has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe due to its bright emission in the green area of the visible spectrum. In biology, it is employed in bioorthogonal chemistry for labeling and imaging biomolecules.
In medicine, this compound is used in diagnostic imaging and targeted drug delivery. The compound’s ability to form stable adducts with strained olefins allows for the precise targeting of specific biomolecules, enhancing the efficacy of diagnostic and therapeutic procedures .
In industry, this compound is used in the development of advanced materials and sensors. Its fluorescent properties and reactivity make it a valuable tool for creating materials with specific optical and chemical properties .
Mécanisme D'action
The mechanism of action of FAM tetrazine, 6-isomer involves the inverse electron demand Diels-Alder reaction. The tetrazine moiety reacts with trans-cycloalkenes or other strained olefins to form a stable adduct. This reaction is highly specific and rapid, allowing for the precise labeling and targeting of biomolecules .
The molecular targets of this compound include biomolecules that contain trans-cycloalkenes or other strained olefins. The reaction pathway involves the formation of a stable adduct between the tetrazine moiety and the strained olefin, resulting in the labeling or modification of the target biomolecule .
Comparaison Avec Des Composés Similaires
FAM tetrazine, 6-isomer is unique due to its combination of a fluorescein fluorophore and a tetrazine moiety. This combination allows for both fluorescent labeling and bioorthogonal reactivity, making it a versatile tool in scientific research .
Similar compounds include other fluorescein derivatives and tetrazine-containing compounds. For example, fluorescein derivatives such as fluorescein isothiocyanate and fluorescein diacetate are commonly used as fluorescent probes, but they lack the bioorthogonal reactivity of this compound . Tetrazine-containing compounds such as methyl tetrazine and tetrazine-PEG derivatives are used in bioorthogonal chemistry, but they do not possess the fluorescent properties of this compound .
Propriétés
Formule moléculaire |
C31H21N5O6 |
|---|---|
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
3',6'-dihydroxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-22-25(12-19)31(42-30(22)40)23-10-7-20(37)13-26(23)41-27-14-21(38)8-11-24(27)31/h2-14,37-38H,15H2,1H3,(H,32,39) |
Clé InChI |
FMZXZQSGQICZSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


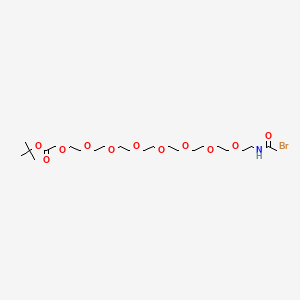
![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)
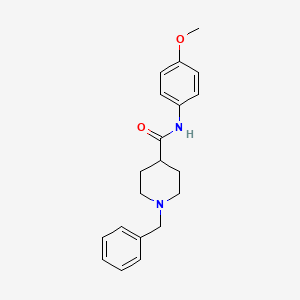
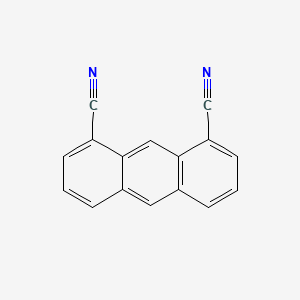
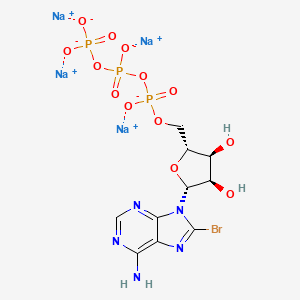
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)
![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)
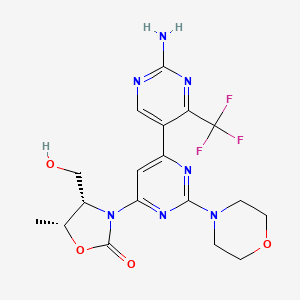

![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)
